Methyl Indole-5-carboxylate (CAS 1011-65-0) Demonstrates Measurable Lipophilicity Gain Over Parent Acid
Methyl indole-5-carboxylate (CAS 1011-65-0) exhibits a predicted LogP of 2.58, representing a substantial increase in lipophilicity relative to its parent carboxylic acid, indole-5-carboxylic acid (pKa ~4.40, indicating higher polarity) [1]. This quantitative difference in hydrophobicity is critical for membrane permeability and bioavailability in drug discovery contexts.
| Evidence Dimension | Lipophilicity (LogP vs. pKa) |
|---|---|
| Target Compound Data | Predicted LogP = 2.58 |
| Comparator Or Baseline | Indole-5-carboxylic acid: Predicted pKa = 4.40±0.30 (no LogP reported, indicative of higher polarity) |
| Quantified Difference | Significant increase in lipophilicity (ester vs. acid) |
| Conditions | Predicted data (ACD/Labs Percepta Platform) for the neutral forms at pH 7.4 |
Why This Matters
Enhanced lipophilicity improves membrane permeability and cellular uptake, making the methyl ester a more suitable fragment for lead optimization in cell-based assays.
- [1] Indole-5-carboxylic acid. (2026, March 20). Plantaedb. Retrieved April 17, 2026, from https://plantaedb.com/compound/indole-5-carboxylic-acid View Source
